molecular formula C22H21N7O B267970 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Número de catálogo B267970
Peso molecular: 399.4 g/mol
Clave InChI: KWNAYBUDSPEITL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as MT-45, is a synthetic opioid analgesic that has gained popularity in recent years. It was first synthesized in the 1970s by scientists working at the pharmaceutical company Dainippon Sumitomo Pharma. MT-45 has been found to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain.

Mecanismo De Acción

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It is believed that this compound binds to the mu-opioid receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its rewarding effects. It has also been shown to decrease levels of the stress hormone corticosterone, suggesting that it may have an anxiolytic effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages and limitations for use in lab experiments. One advantage is that it has a high potency, meaning that small doses can produce significant effects. However, one limitation is that it has a short half-life, meaning that its effects may not be long-lasting. Additionally, there is a lack of research on the long-term effects of this compound, which may limit its usefulness in lab experiments.

Direcciones Futuras

There are several future directions for research on 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is the development of analogs that have improved pharmacological properties, such as increased potency and longer half-life. Another area of interest is the investigation of the long-term effects of this compound, particularly with regards to its potential for addiction and dependence. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly with regards to its potential for abuse and overdose.

Métodos De Síntesis

The synthesis of 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the reaction of 4-methylbenzaldehyde with propan-2-ylbenzene to form 4-methyl-2-(4-propan-2-ylphenyl)but-2-enal. This compound is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the intermediate this compound.

Aplicaciones Científicas De Investigación

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been the subject of several scientific studies, particularly in the field of pain management. One study found that this compound was effective in reducing pain in rats with neuropathic pain. Another study found that this compound was effective in reducing pain in mice with inflammatory pain. These findings suggest that this compound may be a promising candidate for the treatment of chronic pain in humans.

Propiedades

Fórmula molecular

C22H21N7O

Peso molecular

399.4 g/mol

Nombre IUPAC

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C22H21N7O/c1-12(2)14-8-10-16(11-9-14)20-17-18(15-6-4-13(3)5-7-15)24-25-21(30)19(17)23-22-26-27-28-29(20)22/h4-12,20,27-28H,1-3H3

Clave InChI

KWNAYBUDSPEITL-UHFFFAOYSA-N

SMILES isomérico

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

SMILES canónico

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.